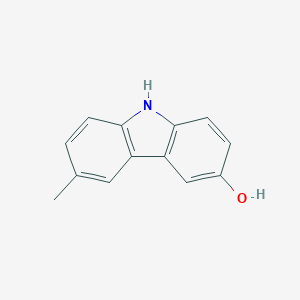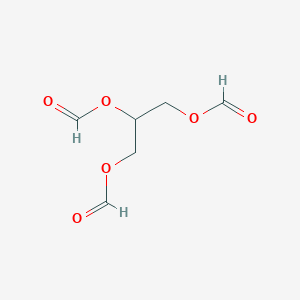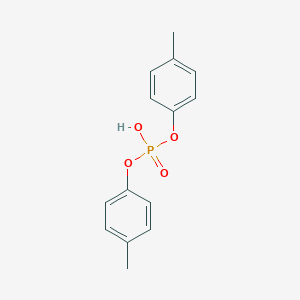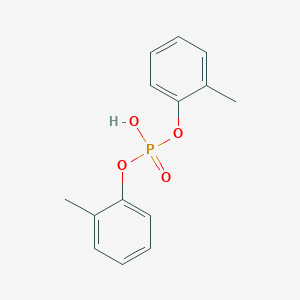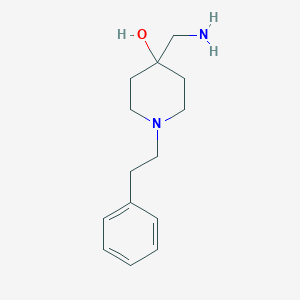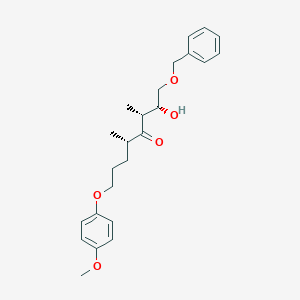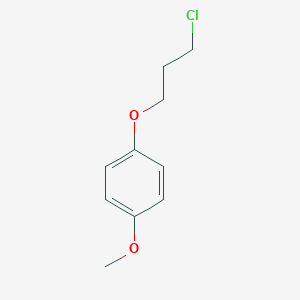
1-(3-Chloropropoxy)-4-methoxybenzene
描述
Synthesis Analysis
The synthesis of compounds related to 1-(3-Chloropropoxy)-4-methoxybenzene often involves reactions such as electrosynthesis and modifications of methoxybenzene derivatives. For instance, electrosynthesis has been utilized in the formation of polymers from methoxybenzene derivatives, indicating the potential synthetic routes for compounds like 1-(3-Chloropropoxy)-4-methoxybenzene (Martínez et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of methoxybenzenes reveals that these molecules can adopt different orientations, influencing their chemical behavior. For example, the structure of substituted methoxybenzene derivatives shows that the methoxy groups can be planar or twisted out of the phenyl ring plane due to steric hindrance (Fun et al., 1997).
Chemical Reactions and Properties
Chemical reactions of related compounds, such as chloro-methoxy-carbene, have shown reactivity with alcohols and alkenes, forming products like alkyl formates and cyclopropanes. This suggests that 1-(3-Chloropropoxy)-4-methoxybenzene may also undergo similar reactions (Smith & Stevens, 1979).
Physical Properties Analysis
The physical properties of methoxyphenols and dimethoxybenzenes, which are structurally related to 1-(3-Chloropropoxy)-4-methoxybenzene, have been extensively studied. These studies include thermodynamic properties, vapor pressure, and enthalpies of vaporization and fusion, providing insights into the physical characteristics of similar compounds (Varfolomeev et al., 2010).
Chemical Properties Analysis
Chemical properties of methoxybenzene derivatives, such as electrosynthesis, spectroscopic characterization, and photophysical characteristics, are critical for understanding the behavior of 1-(3-Chloropropoxy)-4-methoxybenzene. These properties can be influenced by the molecular structure, as seen in studies on substituted methoxybenzenes and their polymers (Moustafid et al., 1991).
属性
IUPAC Name |
1-(3-chloropropoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZQJMFKQYZZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropoxy)-4-methoxybenzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

